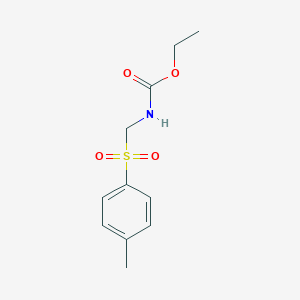

Ethyl (tosylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (tosylmethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a tosylmethyl group, and a carbamate functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl (tosylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with tosylmethyl isocyanide under controlled conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl (tosylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted carbamates.

Applications De Recherche Scientifique

Ethyl (tosylmethyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbamates.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl (tosylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction is often mediated through the formation of a carbamoyl intermediate, which can undergo further chemical transformations.

Comparaison Avec Des Composés Similaires

Ethyl carbamate: A simpler carbamate with similar reactivity but lacking the tosylmethyl group.

Methyl carbamate: Another related compound with a methyl group instead of an ethyl group.

Propyl carbamate: Similar structure with a propyl group.

Uniqueness: Ethyl (tosylmethyl)carbamate is unique due to the presence of the tosylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Activité Biologique

Ethyl (tosylmethyl)carbamate, a compound belonging to the carbamate family, has garnered attention in recent years due to its potential biological activities and implications for health and safety. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its role as a reversible inhibitor of acetylcholinesterase. The presence of the tosyl group enhances its stability and solubility in organic solvents. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological behavior.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. A study assessing the oral and dermal toxicity of various ethyl-carbamates found that the oral LD50 values ranged from 300 to 2000 mg/kg, with dermal LD50 values exceeding 5000 mg/kg . Clinical signs observed in rats included decreased weight gain and slight nervous system manifestations at higher doses, indicating potential neurotoxic effects.

Mutagenicity and Carcinogenicity

The mutagenicity of ethyl-carbamates, including this compound, was evaluated using the Ames test. Results confirmed the absence of mutagenic activity across multiple strains of Salmonella typhimurium, both with and without metabolic activation . Additionally, studies on carcinogenicity in rats indicated negative results, suggesting that these compounds do not pose a significant cancer risk under the tested conditions .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of certain aromatic carbamates, which may include derivatives of this compound. These compounds have been shown to enhance autophagy and induce anti-apoptotic proteins like Bcl-2 in neuronal cells exposed to stressors such as serum starvation or etoposide treatment . The protective effects were dose-dependent, emphasizing the importance of concentration in therapeutic applications.

Enzymatic Inhibition

Carbamates are known for their ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synaptic junctions. This mechanism can be beneficial in treating conditions like Alzheimer's disease but poses risks for toxicity if not carefully managed. The reversible nature of carbamate inhibition allows for potential therapeutic use while minimizing long-term side effects.

Clinical Intoxication Cases

A notable case involved a farmer who experienced severe poisoning from carbofuran, a highly toxic carbamate insecticide. The patient presented with respiratory failure and cardiac arrest but improved with appropriate medical intervention . This case underscores the critical need for rapid diagnosis and treatment in cases of carbamate exposure.

Research Findings Summary

Propriétés

IUPAC Name |

ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLABMWLBRDNAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.